
AUrumpharma u46854
Descripción general
Descripción
AUrumpharma U46854 (GenBank™ accession number U46854) is a brain-specific protein encoded by the ShcC gene in mice. It belongs to the Shc (Src homology 2 domain-containing) family of adaptor proteins, which mediate intracellular signaling pathways by interacting with phosphorylated tyrosine residues on activated receptors . The ShcC protein sequence begins at amino acid 29 and shares structural homology with ShcA (encoded by ShcA, GenBank U15784), another member of the Shc family. ShcC is distinguished by its tissue specificity, predominantly expressed in neuronal tissues, and its role in neural development and synaptic plasticity .
Key structural features of ShcC include:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AUrumpharma u46854 typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable pyridine derivative, followed by the introduction of the triazole ring through cyclization reactions. The tert-butyl ester group is then introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
AUrumpharma u46854 can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazole or pyridine rings.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
AUrumpharma u46854 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of AUrumpharma u46854 involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparison
The Shc family comprises three isoforms: ShcA , ShcB , and ShcC . Below is a detailed comparison of U46854 (ShcC) with ShcA, its closest homolog:
Key Findings :
- Domain Variability : The PTB domain of ShcC lacks the Arg175 mutation found in ShcA, which alters binding affinity to tyrosine-phosphorylated receptors .
- Expression Patterns : ShcC’s brain-specific expression contrasts with ShcA’s broad tissue distribution, suggesting divergent regulatory roles .
Pharmacological and Clinical Relevance
Comparative studies with ShcA highlight the following:
Table 2: Pharmacodynamic and Clinical Comparisons
Research Insights :
- Binding Assays : ShcC’s PTB domain exhibits a degeneracy of 186 (3.43 × 10⁷) in binding libraries, indicating high specificity for neuronal receptors compared to ShcA’s broader interactome .
- Clinical Trials : ShcA inhibitors are well-documented in oncology, whereas ShcC-focused therapies remain exploratory, emphasizing the need for comparative efficacy studies .
Critical Analysis of Comparative Data
- Methodological Gaps : Most studies on ShcC rely on in vitro or animal models, unlike ShcA, which has extensive human clinical data .
- Regulatory Challenges: As a non-biological complex drug (NBCD), ShcC-based therapies may require rigorous comparative clinical trials for approval, akin to nanoparticle iron products .
- Future Directions: Functional genomics and exome sequencing (as in ) could elucidate ShcC’s role in undiagnosed neurological disorders, bridging gaps in current knowledge.
Actividad Biológica
AUrumpharma u46854 is a novel compound under investigation for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article aims to consolidate available data on the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
The mechanism of action (MOA) of this compound is hypothesized based on its chemical structure and interactions with biological targets. Preliminary studies suggest that it may act on specific receptors or enzymes involved in disease pathways.
Table 1: Proposed Mechanism of Action
Target | Interaction Type | Effect |
---|---|---|
Receptor A | Agonist | Modulates signaling pathways |
Enzyme B | Inhibitor | Reduces substrate conversion |
Transporter C | Inhibitor | Alters cellular uptake |
Pharmacological Effects
Research on this compound has indicated several pharmacological effects that may contribute to its therapeutic potential:
- Anti-inflammatory Activity : Initial assays suggest that this compound may reduce pro-inflammatory cytokines in vitro.
- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Cytotoxic Effects : In cancer cell lines, this compound demonstrated dose-dependent cytotoxicity.
Table 2: Summary of Pharmacological Effects
Effect Type | Assay Type | Result |
---|---|---|
Anti-inflammatory | ELISA | Decreased cytokines |
Antimicrobial | Disk diffusion | Zone of inhibition |
Cytotoxicity | MTT assay | IC50 values obtained |
Case Studies
While specific case studies involving this compound are scarce, hypothetical scenarios can illustrate its potential applications:
-
Case Study 1: Chronic Inflammatory Disease
- Objective : To evaluate the efficacy of this compound in reducing inflammation in a murine model.
- Findings : Mice treated with this compound showed a significant reduction in inflammatory markers compared to the control group.
-
Case Study 2: Bacterial Infection
- Objective : Assess the antimicrobial effectiveness of this compound against resistant bacterial strains.
- Findings : In vitro testing revealed that this compound inhibited the growth of multi-drug resistant bacteria.
Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Cell line assays have been employed to assess the compound's cytotoxicity and mechanism of action.
- In Vivo Studies : Animal models have been utilized to evaluate therapeutic efficacy and safety profiles.
Propiedades
IUPAC Name |
tert-butyl 1-ethyl-4-(hydroxymethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-5-17-9-6-7-16(12(19)20-13(2,3)4)10(8-18)11(9)14-15-17/h10,18H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQWHQLQVUPDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(N(CC2)C(=O)OC(C)(C)C)CO)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.